Tris(imidazol-1-yl)phosphine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

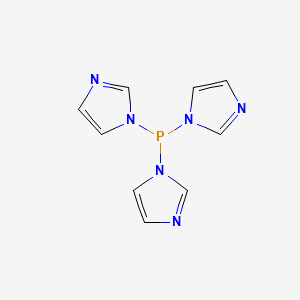

Tris(imidazol-1-yl)phosphine, also known as this compound, is a useful research compound. Its molecular formula is C9H9N6P and its molecular weight is 232.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Characteristics

Tris(imidazol-1-yl)phosphine can be synthesized through various methods, typically involving the reaction of imidazole derivatives with phosphine precursors. The resulting compound features a phosphorus atom coordinated to three imidazole rings, which enhances its chelating ability and stability in complex formation.

Structural Properties

The compound exhibits unique structural characteristics that allow it to form stable complexes with transition metals. For instance, studies have shown that this compound can stabilize nickel complexes, demonstrating coordination numbers ranging from four to six, depending on the ligands and solvents used during synthesis . The geometry of these complexes often varies from square pyramidal to octahedral configurations.

Catalytic Applications

This compound has been investigated as a ligand in various catalytic processes:

- Gold Nanoclusters : It has been used to stabilize gold nanoclusters, which are promising for drug delivery applications due to their biocompatibility and ease of synthesis. Computational studies have shown that these nanoclusters exhibit controlled release properties, making them suitable for therapeutic applications .

- Transition Metal Complexes : The compound acts as a ligand in the formation of metal complexes that catalyze reactions such as hydrogenation and oxidation. For example, its incorporation into nickel complexes has been shown to enhance catalytic activity in polymerization reactions .

Biological Applications

The biological relevance of this compound is highlighted by its use in modeling metalloproteins:

- Zinc Binding : One of its substituted forms has been utilized to bind zinc ions, serving as a model for the protein carbonic anhydrase. This application underscores its potential in bioinorganic chemistry .

Material Science Applications

In material science, this compound derivatives have been incorporated into photovoltaic devices:

- Photovoltaic Interlayers : Research indicates that derivatives such as tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide enhance charge mobility and stability in perovskite solar cells. This improvement is attributed to the material's ability to passivate defects and improve charge extraction efficiency .

Case Study 1: Nickel Complexes

A study on nickel complexes coordinated with this compound revealed their structural diversity and catalytic potential. These complexes were characterized using various spectroscopic techniques, demonstrating their ability to facilitate reactions under mild conditions while maintaining stability across different solvent environments .

Case Study 2: Gold Nanoclusters

Research on gold nanoclusters ligated with this compound showed promising results for drug delivery systems. The computational analysis indicated that these nanoclusters could be tailored for specific therapeutic applications, highlighting their nontoxic nature and controlled release capabilities .

特性

CAS番号 |

73946-92-6 |

|---|---|

分子式 |

C9H9N6P |

分子量 |

232.18 g/mol |

IUPAC名 |

tri(imidazol-1-yl)phosphane |

InChI |

InChI=1S/C9H9N6P/c1-4-13(7-10-1)16(14-5-2-11-8-14)15-6-3-12-9-15/h1-9H |

InChIキー |

HWOZVQNBUIBZMZ-UHFFFAOYSA-N |

SMILES |

C1=CN(C=N1)P(N2C=CN=C2)N3C=CN=C3 |

正規SMILES |

C1=CN(C=N1)P(N2C=CN=C2)N3C=CN=C3 |

Key on ui other cas no. |

73946-92-6 |

同義語 |

(Im)3P tri(imidazolyl-1)phosphine tris(imidazol-1-yl)phosphine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。